Vitamin P hydrate
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Overview
Description
Vitamin P hydrate, also known as rutin hydrate or quercetin-3-rutinoside hydrate, is a flavonoid glycoside. Flavonoids are a group of plant compounds known for their antioxidant properties. Vitamin P was initially thought to be a vitamin when it was first extracted from an orange in 1930, but it is now recognized as a group of compounds called flavonoids . Rutin hydrate is found in various plants, including citrus fruits, buckwheat, and tea.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of rutin hydrate involves the extraction of rutin from plant sources. The process typically includes:
Extraction: Plant materials rich in rutin, such as buckwheat or citrus peels, are subjected to solvent extraction using ethanol or methanol.
Purification: The extract is then purified using techniques like column chromatography to isolate rutin.
Hydration: The isolated rutin is then hydrated to form rutin hydrate.
Industrial Production Methods: In industrial settings, rutin hydrate is produced by large-scale extraction and purification processes. The use of advanced techniques like supercritical fluid extraction and high-performance liquid chromatography (HPLC) ensures high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Rutin hydrate undergoes various chemical reactions, including:
Oxidation: Rutin can be oxidized to form quercetin and other oxidation products.
Hydrolysis: Acidic or enzymatic hydrolysis of rutin results in the formation of quercetin and rutinose.
Glycosylation: Rutin can undergo glycosylation to form different glycosides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic conditions (e.g., using glycosidases) are used for hydrolysis.
Glycosylation: Glycosylation reactions often involve glycosyl donors and catalysts like Lewis acids.
Major Products:
Quercetin: A major product of rutin hydrolysis.
Rutinose: A disaccharide formed from the hydrolysis of rutin.
Scientific Research Applications
Rutin hydrate has a wide range of applications in scientific research:
Chemistry: Used as a standard for antioxidant assays and in the study of flavonoid chemistry.
Biology: Investigated for its role in plant defense mechanisms and its effects on cellular processes.
Mechanism of Action
Rutin hydrate exerts its effects through several mechanisms:
Antioxidant Activity: Rutin scavenges free radicals and chelates metal ions, reducing oxidative stress.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes like cyclooxygenase.
Vascular Protection: Rutin strengthens capillaries and improves blood circulation by inhibiting platelet aggregation and reducing vascular permeability.
Comparison with Similar Compounds
Rutin hydrate is compared with other flavonoids such as:
Quercetin: The aglycone form of rutin, known for its potent antioxidant properties.
Kaempferol: Another flavonoid with similar antioxidant and anti-inflammatory effects.
Hesperidin: A flavonoid found in citrus fruits, known for its vascular protective effects.
**Uniqueness
Properties
Molecular Formula |
C20H36O3 |
---|---|
Molecular Weight |
324.5 g/mol |
IUPAC Name |
2-[(1E,3Z,5E,7Z)-3,7-dimethylnona-1,3,5,7-tetraenyl]-1,3,3-trimethylcyclohexene;trihydrate |
InChI |
InChI=1S/C20H30.3H2O/c1-7-16(2)10-8-11-17(3)13-14-19-18(4)12-9-15-20(19,5)6;;;/h7-8,10-11,13-14H,9,12,15H2,1-6H3;3*1H2/b10-8+,14-13+,16-7-,17-11-;;; |
InChI Key |
HKPSXNGFSBKXJY-ZZVHNJBTSA-N |
Isomeric SMILES |
C/C=C(/C)\C=C\C=C(\C)/C=C/C1=C(CCCC1(C)C)C.O.O.O |
Canonical SMILES |
CC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C.O.O.O |
Origin of Product |
United States |
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